MC-Doxhzn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Doxhzn, also known as maleimidocaproyl hydrazone of doxorubicin, is a derivative of the well-known anticancer drug doxorubicin. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its selectivity and reducing its side effects. This compound is an albumin-binding prodrug that releases doxorubicin in acidic environments, such as those found in tumor tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Doxhzn involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.
Linker Attachment: The activated doxorubicin is then reacted with maleimidocaproyl hydrazone to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of doxorubicin and maleimidocaproyl hydrazone are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
化学反応の分析
MC-Doxhzn undergoes several types of chemical reactions, including:
科学的研究の応用
MC-Doxhzn has a wide range of scientific research applications, including:
Cancer Therapy: As a prodrug of doxorubicin, this compound is primarily used in cancer therapy.
Drug Delivery Systems: this compound is used in the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs).
Biological Research: This compound is employed in studies investigating the mechanisms of drug resistance and the role of the tumor microenvironment in cancer progression.
Industrial Applications: In the pharmaceutical industry, this compound is used in the formulation of novel anticancer therapies and in the development of new drug delivery technologies.
作用機序
MC-Doxhzn exerts its effects through the following mechanisms:
Albumin Binding: This compound binds to albumin in the bloodstream, which helps to prolong its circulation time and enhance its accumulation in tumor tissues.
Acid-Sensitive Release: In the acidic environment of tumor tissues, the hydrazone bond in this compound is hydrolyzed, releasing active doxorubicin.
DNA Intercalation and Topoisomerase Inhibition: Once released, doxorubicin intercalates into DNA and inhibits the activity of topoisomerase II, leading to the disruption of DNA replication and transcription, ultimately causing cell death.
類似化合物との比較
MC-Doxhzn is unique compared to other similar compounds due to its specific albumin-binding and acid-sensitive properties. Some similar compounds include:
Aldoxorubicin: Another albumin-binding prodrug of doxorubicin, but with different linker chemistry.
Doxorubicin Hydrochloride: The parent compound, which lacks the targeted delivery and reduced side effects of this compound.
Doxorubicin Liposomal Formulations: These formulations encapsulate doxorubicin in liposomes to enhance its delivery and reduce toxicity, but they do not have the same acid-sensitive release mechanism as this compound.
This compound stands out due to its ability to selectively release doxorubicin in acidic tumor environments, making it a promising candidate for targeted cancer therapy.
特性
分子式 |
C37H42N4O13 |
---|---|
分子量 |
750.7 g/mol |
IUPAC名 |
N-[[1-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17?,20?,22?,27?,32?,37-/m0/s1 |
InChIキー |
OBMJQRLIQQTJLR-IFCOIJNUSA-N |
異性体SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。